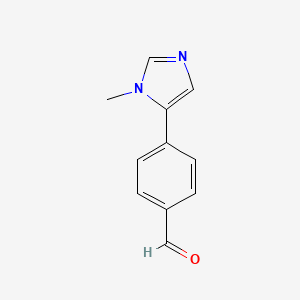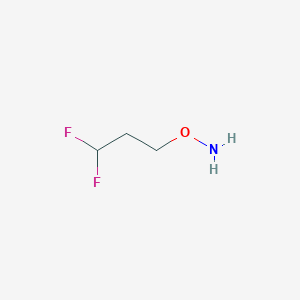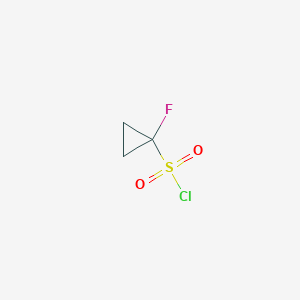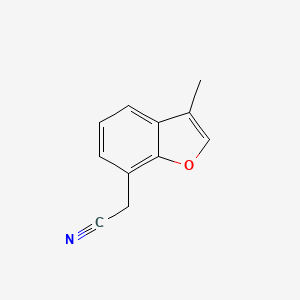
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid, also known as FMICA, is an imidazole carboxylic acid derivative that has many applications in the scientific field. It is a versatile molecule with a wide range of uses, from synthesizing other compounds to being used in laboratory experiments.
科学的研究の応用
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid has a wide range of applications in the scientific field. It has been used in the synthesis of various compounds, such as 4-fluoro-3-(4-fluorophenyl)benzonitrile and 3-(4-fluorophenyl)-4-hydroxybenzonitrile. It has also been used in the synthesis of 4-fluorobenzyl amines, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. In addition, 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid has been used in the synthesis of various heterocyclic compounds, such as imidazole derivatives and quinolines.
作用機序
The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid is not fully understood. However, it is believed that the molecule binds to the active sites of enzymes, altering their structure and function. This binding leads to changes in the enzyme’s activity, which can be either beneficial or detrimental, depending on the enzyme and the application.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid are not fully understood. However, it is believed that the molecule may have an effect on the activity of certain enzymes, leading to changes in the biochemical and physiological processes of the body. For example, 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays an important role in the nervous system.
実験室実験の利点と制限
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid has several advantages for lab experiments. It is a relatively stable molecule and can be synthesized easily and quickly. It is also soluble in many organic solvents, making it easy to use in a variety of experiments. Additionally, it is non-toxic and has a low cost, making it a cost-effective option for laboratory experiments.
However, 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in alkaline solutions, so it must be handled with care.
将来の方向性
There are several potential future directions for the use of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid. One potential application is in the development of new drugs and therapies. 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid has been shown to inhibit the activity of certain enzymes, and this inhibition could be used to develop new drugs and therapies. Additionally, 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid could be used to synthesize new compounds or to modify existing compounds. Furthermore, 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid could be used as a starting material for the synthesis of other imidazole derivatives. Finally, 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid could be used to study the structure and function of enzymes, which could lead to new insights into the biochemical and physiological processes of the body.
合成法
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid can be synthesized through a variety of methods. The most common method is a two-step procedure using a Grignard reaction. In the first step, a Grignard reagent is reacted with 4-fluorobenzaldehyde to form the corresponding 4-fluorobenzylmagnesium chloride. In the second step, the 4-fluorobenzylmagnesium chloride is reacted with 1-methyl-1H-imidazole-4-carboxylic acid to form the desired 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid product.
特性
IUPAC Name |
5-(4-fluorophenyl)-1-methylimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-6-13-9(11(15)16)10(14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJLPUOPFRQPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B6618456.png)